molecular formula C16H17N3O2 B3836913 2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline

Cat. No.: B3836913
M. Wt: 283.32 g/mol
InChI Key: RZOIYPSQRAHXHR-BOPFTXTBSA-N
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Description

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline is an organic compound with the molecular formula C16H17N3O2 This compound is characterized by the presence of a nitro group (-NO2) and an aniline derivative, which is further modified by a Schiff base linkage to a 4-propan-2-ylphenyl group

Preparation Methods

The synthesis of 2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2-nitroaniline and 4-propan-2-ylbenzaldehyde under acidic or basic conditions leads to the formation of the Schiff base. This reaction is usually carried out in a solvent such as ethanol or methanol.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The Schiff base linkage may also play a role in the compound’s activity by facilitating interactions with specific enzymes or receptors.

Comparison with Similar Compounds

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline can be compared with other similar compounds, such as:

    2-nitroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.

    4-nitroaniline: Another nitroaniline derivative with applications in the synthesis of azo dyes and as an intermediate in organic synthesis.

    2-amino-4-nitro-N-methylaniline: A related compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

2-nitro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12(2)14-9-7-13(8-10-14)11-17-18-15-5-3-4-6-16(15)19(20)21/h3-12,18H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOIYPSQRAHXHR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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